IUPAC name for C10H12O2
IUPAC name for C10H12O2
An In-Depth Technical Guide to Key Isomers of C10H12O2 for Researchers and Drug Development Professionals
Abstract
The molecular formula C10H12O2 represents a fascinating array of isomeric compounds, each possessing unique structural features that translate into a diverse range of chemical, physical, and biological properties. This guide provides a comprehensive technical overview of five prominent isomers: Raspberry Ketone, Ethyl Cinnamate, Eugenol, Isoeugenol, and Thymoquinone. These compounds are of significant interest across the flavor, fragrance, and pharmaceutical industries. This document delves into the IUPAC nomenclature, synthesis methodologies, detailed spectroscopic analysis, and applications of each isomer, offering critical insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Introduction: The Concept of Isomerism in C10H12O2
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the formula C10H12O2, this structural diversity gives rise to a multitude of compounds with distinct functional groups and stereochemistry, leading to vastly different applications and biological activities. Understanding the nuances of each isomer is paramount for their effective utilization in research and development. This guide will explore the synthesis, characterization, and utility of five key isomers, providing a foundational understanding for their application in various scientific endeavors.
Raspberry Ketone: The Aromatic Phenolic
Raspberry Ketone, a natural phenolic compound, is renowned for imparting the characteristic aroma to raspberries.[1] Its applications extend beyond the flavor industry into cosmetics and as a nutraceutical with purported health benefits.[1]
IUPAC Name and Structure
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IUPAC Name: 4-(4-hydroxyphenyl)butan-2-one
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Structure:
Caption: Chemical structure of Raspberry Ketone.
Synthesis Protocol
A common and efficient laboratory synthesis of Raspberry Ketone involves a two-step process: a Claisen-Schmidt condensation followed by catalytic hydrogenation.[2]
Step 1: Claisen-Schmidt Condensation
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Reactants: 4-hydroxybenzaldehyde and acetone.
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Procedure: In a reaction vessel, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. While stirring, slowly add acetone to the mixture at room temperature.
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Reaction: The base catalyzes the condensation reaction between the aldehyde and the enolate of acetone, forming 4-(4-hydroxyphenyl)but-3-en-2-one.
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Work-up: The product is typically precipitated by acidifying the reaction mixture and can be collected by filtration.
Step 2: Catalytic Hydrogenation
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Reactant: 4-(4-hydroxyphenyl)but-3-en-2-one.
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Catalyst: Palladium on carbon (Pd/C).
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Procedure: Dissolve the product from Step 1 in a suitable solvent, such as ethanol, and place it in a hydrogenation apparatus. Add the Pd/C catalyst.
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Reaction: Introduce hydrogen gas into the apparatus under pressure. The catalyst facilitates the reduction of the carbon-carbon double bond.
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Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield Raspberry Ketone.
Caption: Synthetic pathway for Raspberry Ketone.
Spectroscopic Analysis
| Spectroscopic Data | Raspberry Ketone |
| ¹H NMR (CDCl₃, ppm) | δ 7.08 (d, 2H), 6.78 (d, 2H), 2.85 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 208.5, 154.0, 133.0, 129.5, 115.3, 45.3, 29.8, 29.7 |
| IR (cm⁻¹) | 3380 (O-H), 1705 (C=O), 1605, 1515 (aromatic C=C) |
| Mass Spec (m/z) | 164 (M+), 121, 107 |
Applications and Biological Activity
Raspberry Ketone is primarily used as a fragrance and flavoring agent.[1] It has also gained popularity as a weight-loss supplement, with some studies suggesting it may increase fat breakdown.[1] Additionally, research has indicated potential anti-inflammatory and antioxidant properties.[1]
Ethyl Cinnamate: The Fruity Ester
Ethyl Cinnamate is an ester known for its pleasant, fruity, cinnamon-like aroma. It is widely used in the perfume and flavor industries.
IUPAC Name and Structure
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IUPAC Name: ethyl (E)-3-phenylprop-2-enoate
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Structure:
Caption: Chemical structure of Ethyl Cinnamate.
Synthesis Protocol
A common method for synthesizing Ethyl Cinnamate is through a Fischer esterification reaction.
Fischer Esterification
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Reactants: Cinnamic acid and ethanol.
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Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).
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Procedure: In a round-bottom flask, combine cinnamic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid.
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Reaction: The mixture is refluxed. The acid protonates the carbonyl oxygen of the cinnamic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
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Work-up: After the reaction, the mixture is cooled, and the excess acid is neutralized. The product is then extracted with an organic solvent and purified by distillation.
Caption: Synthesis of Ethyl Cinnamate via Fischer Esterification.
Spectroscopic Analysis
| Spectroscopic Data | Ethyl Cinnamate |
| ¹H NMR (CDCl₃, ppm) | δ 7.68 (d, 1H), 7.52-7.35 (m, 5H), 6.43 (d, 1H), 4.27 (q, 2H), 1.34 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 166.8, 144.7, 134.4, 130.3, 128.9, 128.1, 118.2, 60.5, 14.3 |
| IR (cm⁻¹) | 1715 (C=O, ester), 1635 (C=C), 1170 (C-O) |
| Mass Spec (m/z) | 176 (M+), 131, 103 |
Applications
The primary application of Ethyl Cinnamate is as a fragrance and flavoring agent in food products, perfumes, and cosmetics. It is valued for its sweet, balsamic, and fruity aroma.
Eugenol and Isoeugenol: The Phenylpropanoid Isomers
Eugenol and Isoeugenol are structural isomers that are major components of essential oils like clove oil. They are widely used in dentistry, perfumes, and as flavorings.
IUPAC Names and Structures
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Eugenol IUPAC Name: 2-methoxy-4-(prop-2-en-1-yl)phenol
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Isoeugenol IUPAC Name: 2-methoxy-4-(prop-1-en-1-yl)phenol
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Structures:
Caption: Chemical structures of Eugenol and Isoeugenol.
Synthesis and Isomerization
Eugenol is typically isolated from natural sources like clove oil. Isoeugenol can be synthesized from eugenol through an isomerization reaction.
Isomerization of Eugenol to Isoeugenol
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Reactant: Eugenol.
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Reagent: A strong base, such as potassium hydroxide (KOH).
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Procedure: Eugenol is heated with a solution of potassium hydroxide in a high-boiling point solvent like ethylene glycol.
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Reaction: The strong base facilitates the migration of the double bond from the terminal position to a position conjugated with the aromatic ring.
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Work-up: The reaction mixture is cooled, acidified, and the product is extracted with an organic solvent. Purification is achieved through distillation.
Caption: Isomerization of Eugenol to Isoeugenol.
Spectroscopic Analysis
| Spectroscopic Data | Eugenol | Isoeugenol (trans-isomer) |
| ¹H NMR (CDCl₃, ppm) | δ 6.85-6.65 (m, 3H), 5.95 (m, 1H), 5.10 (m, 2H), 3.85 (s, 3H), 3.30 (d, 2H) | δ 6.90-6.70 (m, 3H), 6.30 (d, 1H), 6.10 (dq, 1H), 3.88 (s, 3H), 1.85 (d, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 146.5, 144.0, 137.9, 132.1, 121.2, 115.6, 114.3, 111.2, 55.9, 39.7 | δ 146.7, 145.8, 130.8, 125.9, 123.1, 119.6, 114.5, 108.4, 55.9, 18.4 |
| IR (cm⁻¹) | 3520 (O-H), 3080, 1640 (C=C), 1610, 1515 (aromatic C=C) | 3520 (O-H), 3050, 1605 (C=C), 1510 (aromatic C=C) |
| Mass Spec (m/z) | 164 (M+), 149, 131, 103 | 164 (M+), 149, 131, 103 |
Applications and Biological Activity
Eugenol is widely used in dentistry for its analgesic and antiseptic properties.[3] Both eugenol and isoeugenol are used in perfumes for their spicy, clove-like scent and as flavoring agents. Isoeugenol exhibits stronger antioxidant and antibacterial activity compared to eugenol, which is attributed to the conjugation of the double bond with the benzene ring.[1][4][5]
Mechanism of Antimicrobial Action of Eugenol
Eugenol's antimicrobial activity is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria.[6] Its hydrophobic nature allows it to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of intracellular components.[6]
Caption: Proposed mechanism of antimicrobial action of Eugenol.
Thymoquinone: The Bioactive Benzoquinone
Thymoquinone is the main active component of the volatile oil of Nigella sativa (black seed). It is a subject of extensive research due to its wide range of pharmacological activities.[7][8]
IUPAC Name and Structure
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IUPAC Name: 2-isopropyl-5-methylcyclohexa-2,5-diene-1,4-dione
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Structure:
Caption: Chemical structure of Thymoquinone.
Synthesis Protocol
Thymoquinone can be synthesized by the oxidation of thymol.
Oxidation of Thymol
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Reactant: Thymol.
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Oxidizing Agent: A suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like ferric chloride.
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Procedure: Thymol is dissolved in a solvent like glacial acetic acid. The catalyst is added, followed by the slow, dropwise addition of the oxidizing agent while maintaining a controlled temperature.
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Reaction: The oxidizing agent converts the phenol group of thymol into a ketone, and a second ketone is formed on the aromatic ring, resulting in the benzoquinone structure of thymoquinone.
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Work-up: After the reaction is complete, the crude product is isolated, often by extraction, and then purified, for example, by crystallization or chromatography.
Caption: Synthesis of Thymoquinone from Thymol.
Spectroscopic Analysis
| Spectroscopic Data | Thymoquinone |
| ¹H NMR (CDCl₃, ppm) | δ 6.75 (q, 1H), 6.55 (s, 1H), 3.20 (sept, 1H), 2.05 (d, 3H), 1.25 (d, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 187.8, 187.4, 148.6, 146.3, 136.5, 133.2, 34.2, 21.8, 15.9 |
| IR (cm⁻¹) | 1660, 1645 (C=O, quinone), 1620 (C=C) |
| Mass Spec (m/z) | 164 (M+), 136, 121, 93 |
Applications and Biological Activity
Thymoquinone has demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[7][9][10] Its therapeutic potential is being investigated for various conditions, including cancer, diabetes, and neurodegenerative diseases.[9] The antioxidant activity of thymoquinone is attributed to its ability to scavenge free radicals and induce antioxidant enzymes.[11]
Conclusion
The isomers of C10H12O2 presented in this guide—Raspberry Ketone, Ethyl Cinnamate, Eugenol, Isoeugenol, and Thymoquinone—showcase the profound impact of structural variations on the chemical and biological properties of organic molecules. From the pleasant aromas of Raspberry Ketone and Ethyl Cinnamate to the potent medicinal properties of Eugenol, Isoeugenol, and Thymoquinone, these compounds offer a wealth of opportunities for researchers and professionals in drug development. A thorough understanding of their synthesis, characterization, and biological activities is crucial for harnessing their full potential in various scientific and industrial applications.
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- Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Upd
- Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem.
- Eugenol | C10H12O2 | CID 3314 - PubChem.
- Raspberry Ketone - Molecule of the Month - May 2012. University of Bristol.
- Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Molecules.
- A comprehensive review on eugenol's antimicrobial properties and industry applications: A transformation from ethnomedicine to industry.
- Biological Properties and Prospects for the Application of Eugenol—A Review.
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- Biological and therapeutic activities of thymoquinone: Focus on the Nrf2 signaling p
- Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne p
- Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne p
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- One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer C
- Thymoquinone Pharmacological Overview. Hilaris Publisher.
- Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite. Journal of Health Science.
- A comprehensive review: thymoquinone its structural characterization, nanocomposites, biological activity, & its therapeutic perspective. World Journal of Pharmacy and Pharmaceutical Sciences.
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